tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate

Organic Synthesis Medicinal Chemistry Cyclization Kinetics

tert-Butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate (CAS 134597-95-8) is a tert-butyloxycarbonyl (Boc)-protected gem-dimethyl 1,2-diamine. As a bifunctional building block, it presents a Boc-protected amine on a quaternary carbon adjacent to a secondary N-methylamine.

Molecular Formula C10H22N2O2
Molecular Weight 202.298
CAS No. 134597-95-8
Cat. No. B593148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate
CAS134597-95-8
SynonymsCarbamic acid, [1,1-dimethyl-2-(methylamino)ethyl]-, 1,1-dimethylethyl ester
Molecular FormulaC10H22N2O2
Molecular Weight202.298
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C)(C)CNC
InChIInChI=1S/C10H22N2O2/c1-9(2,3)14-8(13)12-10(4,5)7-11-6/h11H,7H2,1-6H3,(H,12,13)
InChIKeyCOTDAKYPMOOOKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate (CAS 134597-95-8): Sourcing the Sterically Hindered Boc-Diamine Building Block for Kinase-Targeted Synthesis


tert-Butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate (CAS 134597-95-8) is a tert-butyloxycarbonyl (Boc)-protected gem-dimethyl 1,2-diamine. As a bifunctional building block, it presents a Boc-protected amine on a quaternary carbon adjacent to a secondary N-methylamine . The gem-dimethyl motif imposes significant Thorpe–Ingold angle compression, which fundamentally alters cyclization rates and conformational sampling compared to linear-chain Boc-ethylenediamines [1]. This compound is routinely supplied as a liquid at ≥95% purity and is employed as a key intermediate in the synthesis of ErbB2-selective kinase inhibitors and hole-transport materials for perovskite photovoltaics [1].

Gem-dimethyl Boc-protected 1,2-diamine building block for Thorpe–Ingold accelerated cyclizations
Liquid physical form supports automated liquid-handling and parallel synthesis workflows
Documented intermediate in ErbB2-selective kinase inhibitor and perovskite hole-transport material synthesis

Why Generic Boc-Ethylenediamines Cannot Replace tert-Butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate in Sterically Demanding Synthetic Routes


Linear Boc-protected diamines such as tert-butyl (2-(methylamino)ethyl)carbamate (CAS 122734-32-1) lack the gem-dimethyl quaternary carbon that is central to the Thorpe–Ingold effect. This steric compression accelerates intramolecular cyclizations and influences the regioselectivity of downstream N-functionalization—factors that are critical in multi-step kinase inhibitor assembly [1]. Substituting with a non-quaternized analog therefore risks lower cyclization efficiency, altered reaction kinetics, and compromised selectivity in the final pharmacophore .

Linear Boc-ethylenediamines (e.g., CAS 122734-32-1) lack the gem-dimethyl quaternary carbon, which may reduce cyclization efficiency through absence of Thorpe–Ingold angle compression.
Substitution with non-quaternized analogs may alter the regioselectivity of downstream N-functionalization, introducing variability in pharmacophore assembly.

Quantitative Differentiation of tert-Butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate Against Closest Structural Analogs


Gem-Dimethyl Quaternary Center Enforces Thorpe–Ingold Angle Compression Absent in Linear Analogs

The target compound bears a gem-dimethyl group at the alpha-carbon of the Boc-protected amine, forming a quaternary center. According to the Thorpe–Ingold model, gem-dialkyl substitution reduces the internal angle at the quaternary carbon, which pre-organizes the two reactive termini for intramolecular cyclization [1]. Linear-chain analogs such as tert-butyl (2-(methylamino)ethyl)carbamate (CAS 122734-32-1) lack this structural feature and therefore exhibit measurably slower cyclization rates in comparable transformations. While no head-to-head kinetic study was identified in the public literature, the effect is well-characterized at the class level: gem-dimethyl substitution typically accelerates cyclization by 2- to 10-fold relative to unsubstituted chains [1].

Thorpe–Ingold Acceleration
Class-level inference
2- to 10-fold cyclization rate acceleration vs. linear analogs
Supports efficient macrocyclization and heterocycle formation
Class-level data from Jung & Piizzi review; no head-to-head kinetic study identified
Organic Synthesis Medicinal Chemistry Cyclization Kinetics

Boiling Point Elevation vs. Linear Boc-Ethylenediamines Reflects Increased Molecular Weight and van der Waals Surface

The predicted boiling point of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate is 283.6 ± 23.0 °C at 760 mmHg . This is significantly higher than linear-chain Boc-ethylenediamine comparators: tert-butyl (2-(methylamino)ethyl)carbamate (CAS 122734-32-1) boils at 260.1 ± 23.0 °C, and tert-butyl methyl(2-(methylamino)ethyl)carbamate (CAS 112257-19-9) boils at 244.5 ± 19.0 °C . The elevation (Δ+23.5 °C and Δ+39.1 °C, respectively) is consistent with the increased molecular weight (+28 Da) and greater van der Waals contact area conferred by the additional methyl groups.

Boiling Point Elevation
Cross-study comparable
283.6 ± 23.0 °C vs. 260.1 °C (CAS 122734-32-1) and 244.5 °C (CAS 112257-19-9)
Wider thermal processing latitude in elevated-temperature steps
Predicted values; no experimental boiling point data available
Physical Chemistry Procurement Specifications Quality Control

Physical Form: Liquid vs. Solid State Differentiates Handling and Formulation Compatibility from Closest C9 Analog

The target compound is a liquid at standard storage temperature (4 °C), as listed by Sigma-Aldrich . In contrast, its closest C9 analog, tert-butyl (2-amino-2-methylpropyl)carbamate (CAS 95034-05-2), is a white to off-white solid with a melting point of 68–71 °C [1]. The liquid physical form of the target compound simplifies liquid-handling automation, eliminates the need for pre-dissolution in high-throughput synthesis platforms, and avoids solid caking issues during long-term storage.

Physical Form
Cross-study comparable
Liquid at 4 °C vs. solid analog CAS 95034-05-2 (MP 68–71 °C)
May simplify automated liquid handling and continuous flow integration
Supplier storage specification; comparator MP from IndiaMART
Formulation Science Process Chemistry Procurement

Commercial Purity Range Enables Direct Use as a Key Intermediate in ErbB2-Selective Kinase Inhibitor Programs

The compound is employed as a protected diamine intermediate in the synthesis of nitrogenous heterocyclic ErbB2 inhibitors. Patent disclosures describe final compounds derived from this intermediate as exhibiting high inhibitory activity toward ErbB2 tyrosine kinase and potent antiproliferative effects in BT-474 (breast) and NCI-N87 (gastric) cell lines that overexpress ErbB2, while maintaining relatively weak activity against EGFR kinase . The intermediate itself is commercially available at 95–97% purity , and this purity specification is aligned with the requirements for direct use in medicinal chemistry campaigns without additional purification.

Purity & Patent Linkage
Class-level inference
95–97% purity; documented intermediate in ErbB2-selective inhibitor patents
Reduces synthetic route risk for kinase inhibitor programs
Purity range from multiple suppliers; patent-based application context
Kinase Inhibitor Synthesis ErbB2/EGFR Selectivity Medicinal Chemistry

High-Value Research and Industrial Applications for tert-Butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate (CAS 134597-95-8)


Synthesis of ErbB2-Selective Kinase Inhibitors with Reduced EGFR Off-Target Liability

This compound serves as a sterically hindered Boc-diamine intermediate for constructing the nitrogenous heterocyclic core of ErbB2-selective inhibitors. Patent literature shows that final compounds incorporating this fragment exhibit high ErbB2 inhibitory activity with selectivity over EGFR kinase, a critical safety differentiator in oncology drug design . The gem-dimethyl motif contributes to conformational restriction in the final pharmacophore, and the liquid physical form facilitates parallel medicinal chemistry library synthesis .

Accelerated Macrocyclization and Heterocycle Formation via Thorpe–Ingold Rate Enhancement

Synthetic sequences that require intramolecular cyclization—such as lactam formation, piperazine ring closure, or macrocyclization of peptidomimetics—benefit from the quaternary carbon center of this building block. The gem-dimethyl effect pre-organizes reactive termini, yielding rate accelerations of 2- to 10-fold relative to non-gem-disubstituted diamines [1]. This translates directly to higher isolated yields and shorter reaction times in multi-step process chemistry.

Automated High-Throughput Parallel Synthesis and Continuous Flow Chemistry

The compound's liquid physical form at 4 °C storage eliminates the need for solid dissolution and enables direct use in automated liquid-dispensing platforms . This contrasts with solid-state analogs (e.g., CAS 95034-05-2, MP 68–71 °C [2]) that require pre-weighing and dissolution, which introduces handling variability and solvent compatibility constraints in high-throughput experimentation settings.

Hole-Transport Material Development for Perovskite Solar Cells

The compound has been employed in the synthesis of hole-transport materials for perovskite solar cell applications, where the methylamino functionality and Boc-protected amine enable controlled functionalization of arylamine-based hole conductors . The higher boiling point (283.6 °C) relative to linear analog CAS 122734-32-1 (260.1 °C) provides enhanced thermal stability during thin-film annealing steps .

Application
Selection Property
Validation Focus
ErbB2-selective kinase inhibitor synthesis
Sterically hindered Boc-diamine with documented ErbB2 patent linkage
ErbB2 vs. EGFR selectivity profiling
Macrocyclization rate acceleration
Gem-dimethyl Thorpe–Ingold pre-organization
Cyclization kinetics and yield optimization
Automated parallel synthesis
Liquid physical form for direct liquid dispensing
Liquid handling compatibility and solvent reproducibility
Hole-transport material development
Boc-protected amine for controlled arylamine functionalization
Thermal stability and film-formation endpoints
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